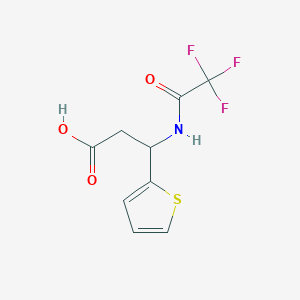

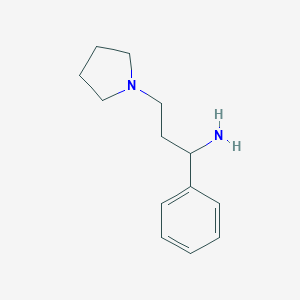

![molecular formula C9H8N4O2 B052454 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 119192-09-5](/img/structure/B52454.png)

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Übersicht

Beschreibung

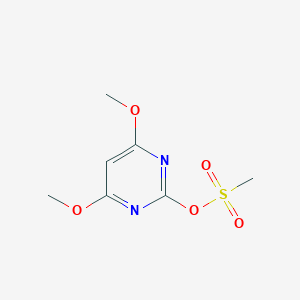

“1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H8N4O2 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring .

Synthesis Analysis

The synthesis of triazole derivatives has been explored by various researchers . A novel triazole derivative was synthesized and characterized by various spectroscopic techniques such as FTIR, NMR, and single crystal X-ray diffraction study .Molecular Structure Analysis

The molecular structure of “1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole” has been analyzed using various techniques. The compound crystallizes in the triclinic space group P 1 ¯ and exhibits inter-molecular hydrogen bonds of the type C–H…O and C–H…N .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole” include a molecular weight of 204.19 g/mol, a topological polar surface area of 76.5 Ų, and a complexity of 223 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound has been used in the solvent-free Betti reaction of 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester. The reaction yielded the corresponding aminobenzylnaphthol of the (S, S)-2-(((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester in good yield (59%). This product was fully characterized .

Synthesis of Aminobenzylnaphthols

The compound has been used in the synthesis of aminobenzylnaphthols. The Betti reaction is a straightforward condensation that assembles 2-naphthol, aryl aldehydes, and amines to yield aminobenzylnaphthol .

Bioactive Compounds

There has been a growing interest in the investigation of Betti compounds, especially as bioactive compounds. These molecules have shown action towards Candida albicans and have demonstrated antiproliferative activity towards two tumor cell lines .

Synthesis of Thiosemicarbazones

The compound has been used in the reaction of equimolar equivalents of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid. This reaction yielded (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide with 88% yield .

Synthesis of Heterocycles

The compound has been used in the synthesis of heterocycles. Thiosemicarbazones are compelling from different perspectives, including their bonding modes, biological implications, structural diversity, and ion-sensing capability .

Production of Metal Complexes

Thiosemicarbazones are effective chelating ligands for the production of metal complexes due to the presence of flexible donor atoms (sulfur and nitrogen). The biological activities of thiosemicarbazones can be altered through complexation with transition metals such as the copper (II) ion .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to their various biological effects .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic profiles, indicating potential for good bioavailability .

Result of Action

Based on the activities of similar compounds, it can be inferred that it may have a range of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

1-[(4-nitrophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRYCUYVBBCXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424309 | |

| Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |

CAS RN |

119192-09-5 | |

| Record name | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119192-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate?

A1: While the provided abstract doesn't specify the reason for analyzing 1-(4-Nitrobenzyl)-1H-1,2,4-triazole in Rizatriptan Benzoate, the presence of this compound likely points to its role as a potential impurity or degradation product. The study likely focuses on developing a robust analytical method to detect and quantify this compound in Rizatriptan Benzoate []. This is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

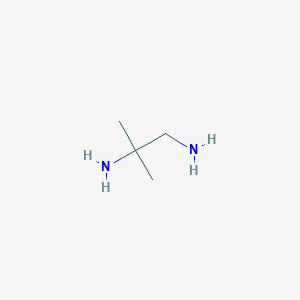

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)

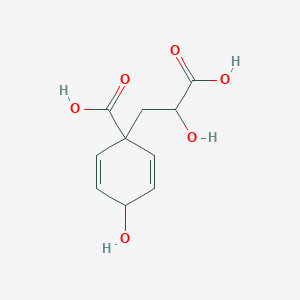

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)